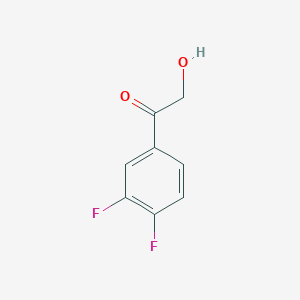

3',4'-Difluoro-2-hydroxyacetophenone

CAS No.:

Cat. No.: VC15737123

Molecular Formula: C8H6F2O2

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F2O2 |

|---|---|

| Molecular Weight | 172.13 g/mol |

| IUPAC Name | 1-(3,4-difluorophenyl)-2-hydroxyethanone |

| Standard InChI | InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 |

| Standard InChI Key | HAVVMASNZMVOKG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CO)F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzene ring substituted with fluorine atoms at the 3' and 4' positions, a hydroxyl group at the 2' position, and an acetyl group adjacent to the hydroxyl. This arrangement creates a planar structure with strong hydrogen-bonding capabilities due to the hydroxyl group, while the electronegative fluorine atoms enhance stability and influence reactivity. The canonical SMILES representation (C1=CC(=C(C=C1C(=O)CO)F)F) underscores its stereoelectronic configuration.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| IUPAC Name | 1-(3,4-difluorophenyl)-2-hydroxyethanone |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CO)F)F |

| InChI Key | HAVVMASNZMVOKG-UHFFFAOYSA-N |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The absence of reported melting and boiling points highlights gaps in experimental characterization, necessitating further study.

Synthesis Methodologies

General Approaches to Fluorinated Acetophenones

Synthesis of fluorinated acetophenones typically involves Friedel-Crafts acylation or halogenation of pre-functionalized benzene derivatives. For 3',4'-difluoro-2-hydroxyacetophenone, two primary routes are hypothesized:

-

Direct Fluorination: Electrophilic fluorination of 2-hydroxyacetophenone using agents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) .

-

Multi-Step Functionalization: Sequential halogenation and hydroxylation of acetophenone derivatives. For example, a recent photoinduced method for analogous trifluoroethylacetophenones used iridium-based photocatalysts (e.g., Ir(ppy)₃) under 427 nm light to achieve yields up to 64% .

Photoinduced Radical-Based Synthesis

A breakthrough in synthesizing fluorinated acetophenones involves photoredox catalysis. In a 2024 study, 4DPAIPN (a photocatalyst) facilitated the coupling of styrenes with fluorinated radical precursors in DMSO, yielding trifluoroethylacetophenones . While this method targeted trifluorinated analogs, substituting the radical precursor with a difluoro-containing reagent could adapt the protocol for 3',4'-difluoro-2-hydroxyacetophenone synthesis.

Table 2: Representative Reaction Conditions for Analogous Compounds

| Parameter | Value |

|---|---|

| Photocatalyst | 4DPAIPN (2 mol %) |

| Solvent | DMSO |

| Light Source | 427 nm Kessil LED |

| Temperature | 25°C |

| Yield | 64% (for trifluoro analog) |

This method emphasizes the role of solvent polarity in facilitating 1,2-hydrogen atom transfer (HAT), critical for forming the hydroxyl group .

Biological Activities and Mechanisms

Interaction with Nuclear Receptors

Fluorinated phenolic compounds exhibit pronounced interactions with nuclear receptors like liver X receptors (LXRs). A 2016 study demonstrated that 2-hydroxyacetophenone derivatives act as linkers in LXRβ-selective agonists, enhancing potency by 20-fold compared to non-fluorinated analogs . The fluorine atoms likely improve binding affinity through hydrophobic interactions and electron-withdrawing effects, stabilizing receptor-ligand complexes .

Industrial and Research Applications

Pharmaceutical Intermediates

As a building block, this compound could streamline the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or antiviral agents. For instance, fluorinated acetophenones are precursors to COX-2 inhibitors .

Agrochemical Development

Fluorine's resistance to metabolic degradation enhances pesticide longevity. A 2024 review noted that 3',5'-difluoro-4'-hydroxyacetophenone improves herbicide stability , suggesting analogous benefits for the 3',4'-difluoro isomer.

Advanced Materials

The compound's aromatic rigidity and hydrogen-bonding capacity make it a candidate for high-performance polymers or metal-organic frameworks (MOFs). Research on similar fluorinated phenols has demonstrated utility in gas separation membranes .

Challenges and Future Directions

Knowledge Gaps

No direct studies on 3',4'-difluoro-2-hydroxyacetophenone's pharmacokinetics or toxicity exist. Comparative analyses with its 2',4'- and 3',5'-difluoro isomers are needed to elucidate structure-activity relationships.

Synthetic Optimization

Current methods rely on costly photocatalysts and prolonged reaction times . Developing heterogeneous catalysts or flow chemistry systems could improve scalability.

Therapeutic Exploration

Given its structural similarity to LXRβ agonists , evaluating this compound's effects on lipid pathways and atherosclerosis models is a priority.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume